(R)-Fexofenadine

Overview

Description

Synthesis Analysis

Fexofenadine's synthesis involves several chemical transformations starting from ethyl 2-benzeneacetate, progressing through methylation, F-C acylation, N-alkylation, reduction, and hydrolysis steps. An improved synthetic route has been developed that features accessible starting materials, straightforward procedures, and a better total yield of 40.7% (Huang Yue-fei, 2004). Additionally, rhodium-catalyzed hydroaminomethylation has been employed in a new synthesis approach for fexofenadine, demonstrating a methodology that does not require the protection of the hydroxyl substituent in starting olefins (G. Whiteker, 2010).

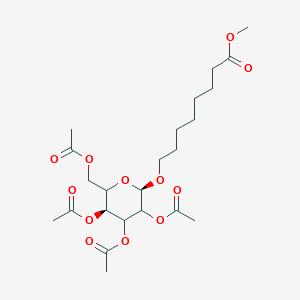

Molecular Structure Analysis

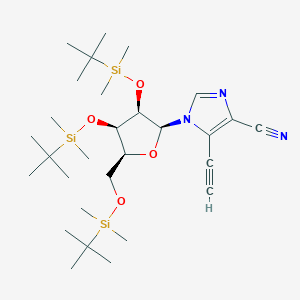

Fexofenadine crystallizes in two forms: as a methanol disolvate and as a dihydrate, with the molecule existing as a zwitterion in both structures. The zwitterionic form facilitates the self-assembly of dimers sustained by charged-assisted N-H...OOC hydrogen bonds, exhibiting different and disordered conformations of the 1-hydroxybutyl residue in the two structures (L. Tessler & I. Goldberg, 2005).

Chemical Reactions and Properties

The involvement of organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp) transporters in the cellular uptake and excretion of fexofenadine suggests intricate interactions at the molecular level, essential for its pharmacokinetic profile. These transporters facilitate fexofenadine's disposition, indicating a complex interplay of chemical properties governing its bioavailability and elimination processes (M. Cvetkovic et al., 1999).

Physical Properties Analysis

Fexofenadine's physical properties, such as solubility and stability, are influenced by its interaction with cyclodextrins, which have been extensively studied to improve its formulation. The complexation with cyclodextrins alters fexofenadine's physical characteristics, enhancing its aqueous solubility and potentially its bioavailability (M. A. Al Omari et al., 2007).

Chemical Properties Analysis

The chemical properties of fexofenadine, including its reactivity and stability, are pivotal for its pharmacological efficacy. Studies have explored the spectrofluorimetric determination of fexofenadine using silver nanoparticles, highlighting the innovative approaches for its quantification based on its chemical interactions (Z. Alothman et al., 2010). Additionally, the chemiluminescence system in a multichip device for fexofenadine analysis underscores the importance of understanding its chemical properties for accurate and sensitive detection methods (Haider A. J. Al Lawati et al., 2011).

Scientific Research Applications

Treatment of Pruritus in Atopic Dermatitis : Fexofenadine has been shown to be effective in reducing the pruritus associated with atopic dermatitis when added to topical corticosteroids, as demonstrated in a randomized, double-blind study (Kawashima et al., 2003).

Interactions with Drug Transporters : Research indicates that fexofenadine's interaction with drug transporters, specifically its renal uptake, is significant in understanding drug-drug interactions, as explored through its interaction with probenecid (Tahara et al., 2006).

Treatment of Allergic Diseases : Fexofenadine is effective for seasonal allergic rhinitis and chronic idiopathic urticaria. Its anti-inflammatory properties, apart from histamine antagonism, contribute to its therapeutic efficacy (Axelrod & Bielory, 2008).

Pharmacokinetics in Different Populations : The pharmacokinetics and optimal dosing of fexofenadine have been studied in various populations, including a focus on Japanese patients with chronic idiopathic urticaria (Kawashima & Harada, 2001).

Enantiomer Pharmacokinetics : The pharmacokinetics of fexofenadine enantiomers (R(+)-fexofenadine and S(-)-fexofenadine) have been evaluated, revealing differences in plasma concentration and clearance rates, which have implications for its therapeutic use (Miura et al., 2007).

Analytical Techniques for Detection : Various sensitive and specific analytical methods have been developed for the determination of fexofenadine in pharmaceutical formulations and biological matrices, highlighting its importance in clinical pharmacology (Arayne et al., 2009).

Efficacy in Chronic Idiopathic Urticaria : Fexofenadine has been found to significantly reduce symptoms such as pruritus and wheals in patients with chronic idiopathic urticaria, demonstrating its clinical utility in dermatological conditions (Nelson et al., 2000).

Comparative Efficacy in Allergic Reactions : Comparative studies have been conducted to evaluate the efficacy of fexofenadine against other antihistamines, such as terfenadine, in allergic reactions, indicating its superior efficacy in some cases (Terrien et al., 1999).

Mechanism of Action

Target of Action

®-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine drug . Its primary target is the Histamine H1 receptor, a protein that plays a crucial role in allergic reactions . By binding to these receptors, Fexofenadine prevents histamine from exerting its effect, thereby reducing allergic symptoms .

Mode of Action

Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to the same receptor as histamine but induces the opposite effect. Instead of activating the receptor like histamine, Fexofenadine stabilizes it in an inactive state . This prevents histamine from binding and activating the receptor, thereby inhibiting the allergic response .

Biochemical Pathways

The action of Fexofenadine primarily affects the histamine signaling pathway. Histamine, released during an allergic response, binds to and activates the Histamine H1 receptor, leading to various allergic symptoms . Fexofenadine interrupts this pathway by binding to the H1 receptor and preventing its activation by histamine . The downstream effects include a reduction in allergy symptoms such as sneezing, itching, runny nose, and watery eyes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fexofenadine influence its bioavailability and therapeutic effect . Fexofenadine is primarily excreted unchanged in the feces and urine . These properties contribute to Fexofenadine’s long duration of action and low potential for side effects .

Result of Action

At the molecular level, Fexofenadine’s binding to the Histamine H1 receptor prevents the receptor’s activation by histamine . At the cellular level, this results in a decrease in intracellular signaling and a reduction in the release of other mediators of inflammation . Clinically, this leads to a reduction in allergy symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, the presence of other drugs can affect Fexofenadine’s absorption and excretion, potentially altering its effectiveness . Additionally, factors such as the patient’s age, health status, and genetic makeup can influence how well Fexofenadine works . It’s also worth noting that Fexofenadine’s stability can be affected by storage conditions, such as temperature and humidity .

properties

IUPAC Name |

2-[4-[(1R)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039498 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Fexofenadine | |

CAS RN |

139965-10-9 | |

| Record name | (R)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

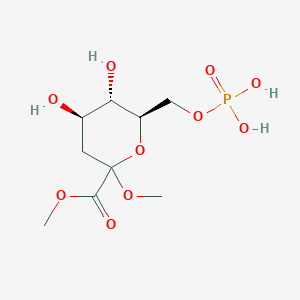

![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)

![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)